molecular formula C19H26N2O2 B11628443 5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11628443
M. Wt: 314.4 g/mol
InChI Key: MZIRWRKFALIQRG-UHFFFAOYSA-N
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Description

5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an octan-2-yl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Substituents: The phenyl, methyl, and octan-2-yl groups can be introduced through various substitution reactions. For example, the phenyl group can be added via a Friedel-Crafts acylation reaction, while the octan-2-yl group can be introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(octan-2-yl)aniline
  • 2-fluoro-5-methyl-N-(octan-2-yl)aniline

Uniqueness

5-methyl-N-(octan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of substituents and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-methyl-N-octan-2-yl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-4-5-6-8-11-14(2)20-19(22)17-15(3)23-21-18(17)16-12-9-7-10-13-16/h7,9-10,12-14H,4-6,8,11H2,1-3H3,(H,20,22)

InChI Key

MZIRWRKFALIQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C1=C(ON=C1C2=CC=CC=C2)C

Origin of Product

United States

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